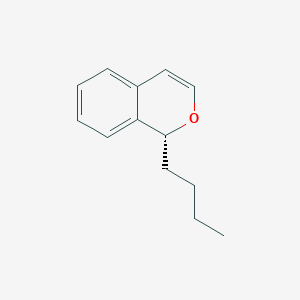

(1R)-1-Butyl-1H-2-benzopyran

描述

Structure

3D Structure

属性

CAS 编号 |

920976-00-7 |

|---|---|

分子式 |

C13H16O |

分子量 |

188.26 g/mol |

IUPAC 名称 |

(1R)-1-butyl-1H-isochromene |

InChI |

InChI=1S/C13H16O/c1-2-3-8-13-12-7-5-4-6-11(12)9-10-14-13/h4-7,9-10,13H,2-3,8H2,1H3/t13-/m1/s1 |

InChI 键 |

JQESTSAABYHOGS-CYBMUJFWSA-N |

手性 SMILES |

CCCC[C@@H]1C2=CC=CC=C2C=CO1 |

规范 SMILES |

CCCCC1C2=CC=CC=C2C=CO1 |

产品来源 |

United States |

Advanced Synthetic Methodologies for 1r 1 Butyl 1h 2 Benzopyran and Its Enantiopure Derivatives

Enantioselective and Diastereoselective Synthetic Strategies

The creation of the chiral center at the C1 position of the 1H-2-benzopyran ring with a specific (R) configuration requires sophisticated synthetic approaches. These methods are designed to be highly selective, yielding the desired enantiomer in high purity, which is crucial for its potential applications.

Asymmetric Catalysis in Benzopyran Ring Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules, including those with a benzopyran core. mdpi.comresearchgate.net This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Organocatalysis, in particular, has emerged as a prominent strategy. semanticscholar.org For instance, chiral phosphoric acids or bifunctional amine-squaramide catalysts can activate substrates to facilitate enantioselective cyclization reactions. mdpi.com

One potential route to (1R)-1-Butyl-1H-2-benzopyran involves the asymmetric oxa-Michael addition of a phenol (B47542) to an α,β-unsaturated aldehyde, followed by cyclization. The catalyst, often a chiral amine or a phosphoric acid, creates a chiral environment that directs the formation of the (R)-enantiomer.

| Catalyst Type | Substrates | Key Features | Typical Enantiomeric Excess (ee) |

| Chiral Phosphoric Acid | o-Hydroxybenzyl alcohols and β-keto acids | In situ generation of o-quinone methides, followed by enantioselective addition and decarboxylation. mdpi.com | 85-95% |

| Bifunctional Amine-Squaramide | 2-Hydroxynitrostyrenes and nitroolefins | Domino oxa-Michael-nitro-Michael reaction to form highly functionalized chromanes. semanticscholar.org | 91-99% |

| Chiral Guanidine | Phenols and azlactones | Cascade reaction leading to densely functionalized benzopyran derivatives. semanticscholar.org | 91-99% |

Chiral Auxiliary-Mediated Approaches for Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comnumberanalytics.comwikipedia.org After the desired stereocenter is created, the auxiliary is removed. This method is highly reliable for achieving excellent stereocontrol.

For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer camphorsultam, could be attached to a precursor molecule. wikipedia.orgresearchgate.net For example, a 2-(2-hydroxyphenyl)acetic acid derivative could be coupled with a chiral auxiliary. Subsequent alkylation with a butyl group would be directed by the auxiliary, followed by reduction and cyclization to yield the target molecule with high diastereoselectivity. The final step would involve the cleavage of the auxiliary.

| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (de) | Reference |

| Evans Oxazolidinone | Asymmetric Alkylation | >95% | wikipedia.org |

| Oppolzer's Camphorsultam | Asymmetric Michael Addition | >98% | researchgate.net |

| (R)-BINOL | Asymmetric Grignard Addition | up to 99% | wikipedia.org |

| Pseudoephedrine | Asymmetric Alkylation | >95% | wikipedia.org |

Stereoselective Cyclization Reactions

Stereoselective cyclization reactions are fundamental to the synthesis of the 1H-2-benzopyran ring system. numberanalytics.com These reactions can be promoted by various catalysts, including Lewis acids or organocatalysts, to control the formation of the new stereocenter. researchgate.net An intramolecular oxa-Michael addition is a common strategy, where a tethered phenolic oxygen attacks an α,β-unsaturated system in an enantioselective manner. semanticscholar.org

For example, a substrate containing a phenolic hydroxyl group and an appropriately positioned α,β-unsaturated ester with a butyl group could be cyclized using a chiral catalyst. The catalyst would ensure that the cyclization proceeds to form the (R)-enantiomer preferentially.

Intramolecular Diastereoselective Ring-Closure Techniques

Intramolecular diastereoselective ring-closure techniques are particularly effective when a chiral center is already present in the acyclic precursor. capes.gov.br The existing stereocenter then directs the formation of the new stereocenter during the cyclization process.

A synthetic route could involve the asymmetric reduction of a ketone to create a chiral alcohol. This alcohol, tethered to a phenolic group, can then undergo a Lewis acid-promoted cyclization, such as a Pictet-Spengler type reaction with an aldehyde, where the stereochemistry of the alcohol directs the formation of the C1 stereocenter. For instance, enantiopure tethered lactaldehydes have been cyclized with high regio- and diastereoselectivity using titanium tetraisopropoxide to form dihydro-2-benzopyran-diols. researchgate.net

Sharpless Asymmetric Dihydroxylation and Analogous Stereoselective Transformations

The Sharpless asymmetric dihydroxylation is a powerful method for installing two adjacent hydroxyl groups across a double bond with high enantioselectivity. researchgate.netwikipedia.org While not a direct method for forming the benzopyran ring, it can be used to create chiral diol intermediates that are then converted to the target structure. mdpi.comexlibrisgroup.com

A synthetic strategy could start with a 2-allylphenol (B1664045) derivative. Asymmetric dihydroxylation of the allyl group would generate a chiral diol. This diol can then be selectively functionalized, and subsequent acid-catalyzed cyclization would lead to the formation of the 1H-2-benzopyran ring, transferring the chirality from the diol to the C1 position. The choice of the Sharpless ligand (AD-mix-α or AD-mix-β) determines the stereochemistry of the resulting diol and, consequently, the final product. wikipedia.org

Palladium-Catalyzed Asymmetric Transformations Leading to 2H-1-Benzopyrans

Palladium-catalyzed reactions offer versatile methods for the asymmetric synthesis of heterocyclic compounds. researchgate.netbeilstein-journals.orgscilit.com For the synthesis of chiral 2H-1-benzopyrans (chromenes), which can be precursors to 1H-2-benzopyrans, palladium-catalyzed asymmetric allylic alkylation (AAA) is a key strategy. nih.gov

In a typical approach, a phenol is reacted with an allylic carbonate or acetate (B1210297) in the presence of a palladium catalyst and a chiral ligand. The catalyst facilitates an intramolecular SN2' reaction, leading to the formation of a chiral chromene with high enantioselectivity. Subsequent modification of the vinyl group at the 2-position and introduction of the butyl group at C1 would be required to complete the synthesis of this compound.

Green Chemistry Principles in Benzopyran Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of benzopyran derivatives to minimize environmental impact and enhance sustainability. This involves the use of environmentally benign solvents, renewable catalysts, and energy-efficient reaction conditions.

Solvent-Free and Aqueous Reaction Conditions for Environmentally Benign Synthesis

A significant shift towards greener synthetic protocols involves replacing hazardous organic solvents with water or eliminating solvents altogether. Aqueous reaction conditions have been successfully employed for the synthesis of various benzopyran derivatives. ajgreenchem.comijarmps.orgnih.gov For example, a one-pot, three-component reaction of aromatic aldehydes, methyl cyanoacetate, and 1,3-cyclohexadione in water under microwave irradiation provides a clean and efficient route to new tetrahydrobenzo[b]pyran derivatives with excellent yields. nih.gov The use of water as a solvent is advantageous due to its low cost, safety, and minimal environmental impact. ajgreenchem.comresearchgate.net

Solvent-free conditions, often facilitated by techniques like microwave irradiation or grinding, represent another key strategy in green benzopyran synthesis. researchgate.netajgreenchem.comnih.gov These methods can lead to shorter reaction times, high product yields, and simplified work-up procedures. ajgreenchem.com For instance, the synthesis of 2-amino-4H-benzopyran derivatives has been achieved in a solvent-free system using microwave irradiation, demonstrating the efficiency of this approach. ajgreenchem.com

| Reaction Type | Solvent | Catalyst | Key Advantages |

| Three-component reaction | Water | Catalyst-free (microwave) | Short reaction times, excellent yields, clean product. nih.gov |

| Multicomponent reaction | Water | Cerium oxide nanoparticles | Recyclable catalyst, high efficiency. ajgreenchem.com |

| Three-component condensation | Solvent-free | Amine-functionalized silica (B1680970) magnetic nanoparticles | High yields, room temperature, no waste. nih.gov |

| Knoevenagel condensation | Solvent-free | Coconut Seed Coat Ash (CSCA) | Sustainable and cost-effective catalyst. ajgreenchem.com |

Utilization of Sustainable and Biologically Derived Catalysts

The development and use of sustainable and biodegradable catalysts are central to green chemistry. nih.gov Natural extracts and bio-based materials are gaining attention as cost-effective and environmentally friendly catalysts for organic synthesis. tandfonline.com

For example, chickpea leaf exudates, a natural source of Brønsted acids, have been successfully used as a biocatalyst for the synthesis of benzopyrans in aqueous conditions at room temperature. nih.govnih.govscilit.com This method avoids the use of toxic reagents and organic solvents, aligning with several key principles of green chemistry. nih.govnih.gov Similarly, lemon extract, acting as a natural biosurfactant, can provide a micellar medium for effective organic transformations in water. rsc.org

Other sustainable catalysts that have been explored for benzopyran synthesis include:

Coconut Seed Coat Ash (CSCA): A low-cost, abundant, and renewable catalyst that has been used for the synthesis of 2-amino-4H-benzopyran derivatives. ajgreenchem.comajgreenchem.com

Cu(II)-tyrosinase enzyme: Employed in the Biginelli reaction for the synthesis of benzopyran-connected pyrimidine (B1678525) and pyrazole (B372694) derivatives, achieving high yields. rsc.org

Taurine: A naturally occurring and recyclable bio-organic catalyst used for the ultrasonication-assisted synthesis of fused benzopyrans. rsc.org

| Catalyst Source | Reaction Type | Reaction Conditions | Key Advantages |

| Chickpea Leaf Exudates | Knoevenagel condensation/Tandem Knoevenagel–Michael | Aqueous, Room Temperature | Biodegradable, renewable, avoids toxic reagents. nih.govnih.gov |

| Lemon Extract | Cyclocondensation | Aqueous | Natural biosurfactant, ecological safety. rsc.org |

| Coconut Seed Coat Ash (CSCA) | Three-component reaction | Solvent-free, Microwave | Sustainable, cost-effective, high yields. ajgreenchem.com |

| Cu(II)-tyrosinase | Biginelli reaction | Green method | High yield, biologically derived. rsc.org |

| Taurine | Cascade Knoevenagel, Michael, and 6-exo-trig cyclization | Ultrasonication | Recyclable, inexpensive, green bio-organic catalyst. rsc.org |

Mechanochemical Approaches for Efficient Transformations

Mechanochemistry, which involves chemical reactions induced by mechanical force, offers a solvent-free and energy-efficient alternative to traditional solution-based synthesis. nih.govnih.govrsc.org Grinding reactants together, often with a catalyst, can lead to rapid and efficient transformations with minimal waste. nih.gov

This approach has been successfully applied to the one-pot multicomponent synthesis of 2-amino-4H-benzo[b]pyrans. nih.gov By grinding aromatic aldehydes, malononitrile, and dimedone with a catalytic amount of amine-functionalized silica magnetic nanoparticles, a variety of derivatives can be synthesized in high yields at room temperature. nih.gov This "grindstone chemistry" avoids the need for solvents and often simplifies product purification. nih.gov

Liquid-assisted grinding is another mechanochemical technique that has been demonstrated for the synthesis of diverse 4H-chromenes, offering excellent yields and broad functional group tolerance with very low catalyst loading. dntb.gov.ua The development of mechanochemical methods for synthesizing 3-acylchromones has also been reported, highlighting the versatility of this approach. acs.org

Multicomponent Reactions for Diversified Benzopyran Scaffold Construction

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. nih.govrsc.orgrsc.orgbeilstein-journals.orgresearchgate.netnih.gov This approach is highly atom-economical and enables the rapid generation of diverse compound libraries, which is particularly valuable in drug discovery. rsc.org

The synthesis of benzopyran derivatives has greatly benefited from the application of MCRs. For instance, the three-component condensation of aldehydes, malononitrile, and 1,3-dicarbonyl compounds is a common strategy for preparing tetrahydrobenzo[b]pyrans. nih.gov Isocyanide-based multicomponent reactions (I-MCRs) have also emerged as a simple and environmentally friendly one-pot domino procedure for synthesizing benzopyran derivatives, avoiding the need for intermediate isolation. rsc.orgresearchgate.net

Microwave-assisted MCRs have further enhanced the efficiency of benzopyran synthesis, leading to reduced reaction times, higher yields, and simpler purification techniques. nih.govbeilstein-journals.org These methods align with the principles of green chemistry by minimizing energy consumption and waste generation. beilstein-journals.org The versatility of MCRs allows for the incorporation of various functional groups and the construction of diverse heterocyclic scaffolds fused to the benzopyran core. rsc.org

Strategic Development of Novel and Efficient Synthetic Routes to 1H-2-Benzopyrans

The development of novel and efficient synthetic routes to 1H-2-benzopyrans, also known as isocoumarins, and their derivatives is an active area of research. These strategies often focus on improving reaction efficiency, expanding substrate scope, and enabling the synthesis of complex and biologically active molecules.

One approach involves the use of transition metal catalysis. For example, palladium-catalyzed reactions have been employed for the synthesis of benzopyran-phenylpropanoid hybrids. acs.org Another strategy focuses on the development of one-pot procedures that combine multiple reaction steps, such as the ethylenediamine (B42938) diacetate-catalyzed formation of benzopyrans followed by aldol (B89426) reactions to produce pyranochalcone natural products. mdpi.com

The synthesis of nitrogen-containing benzopyran derivatives has also been a focus, with methods being developed for the efficient synthesis of compounds with potential biological activities. ijarmps.orgnih.gov Furthermore, novel methodologies for the synthesis of 3,4-diaminoisocoumarin derivatives have been reported, including two-step sequences that provide a new mechanistic understanding of their formation. mdpi.comresearchgate.net The strategic design of synthetic routes also extends to the preparation of benzopyran-4-one-isoxazole hybrid compounds, which have shown antiproliferative activity. nih.gov These diverse synthetic strategies underscore the continuous effort to access novel benzopyran structures with tailored properties. nih.gov

Sophisticated Chiral Analysis and Enantioseparation Techniques for 1r 1 Butyl 1h 2 Benzopyran

Advanced Chromatographic Enantioseparation Methods

Chromatographic techniques are foundational in chiral separations, offering high resolution and versatility. The direct separation of enantiomers is typically achieved using a chiral stationary phase (CSP), which creates a diastereomeric association with the enantiomers, leading to differential retention times. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a premier technique for the enantioseparation of a wide array of chiral compounds. csfarmacie.cz The efficacy of this method relies on the selection of an appropriate Chiral Stationary Phase (CSP) that can effectively discriminate between the enantiomers of 1-Butyl-1H-2-benzopyran.

Research Findings: Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are widely used for their broad enantiorecognition capabilities. nih.gov Columns such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3-chloro-5-methylphenylcarbamate) immobilized on a silica (B1680970) gel support have demonstrated success in separating various drug classes. nih.gov The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector. researchgate.net For benzopyran derivatives, separations are often achieved under normal-phase conditions using mobile phases composed of hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol. nih.govchromatographyonline.com The choice of the modifier and its concentration is critical for optimizing selectivity and resolution. chromatographyonline.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Daicel Chiralpak AD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | nih.gov |

| Mobile Phase | isohexane:isopropanol (95:5, v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Temperature | Ambient | |

| Detection | UV at 210 nm | nih.gov |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, offering faster separations and reduced consumption of organic solvents. chromatographyonline.com The technique primarily uses supercritical carbon dioxide as the main mobile phase component, often modified with a small amount of an alcohol (e.g., methanol, ethanol) to enhance solvating power and improve peak shape. chromatographyonline.comnih.gov

Research Findings: Many of the chiral stationary phases developed for HPLC can be directly applied in SFC. chromatographyonline.com Polysaccharide-based CSPs are particularly effective in SFC for resolving a wide range of chiral compounds. nih.gov The separation mechanism is governed by the interactions between the enantiomers and the CSP, modulated by the density and composition of the supercritical fluid mobile phase. Parameters such as back pressure, temperature, and the nature and percentage of the organic modifier are crucial for optimizing chiral resolution. researchgate.net SFC is increasingly adopted in the pharmaceutical industry for high-throughput chiral screening and purification due to its speed and "greener" profile. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | CHIRAL ART Amylose-SA (Amylose tris(3,5-dimethylphenylcarbamate)) | nih.gov |

| Mobile Phase | CO₂ / Methanol (Gradient or Isocratic) | nih.gov |

| Flow Rate | 3.0 mL/min | jasco-global.com |

| Back Pressure | 15 MPa | jasco-global.com |

| Temperature | 40 °C | jasco-global.com |

| Detection | UV-Vis / PDA | jasco-global.com |

Gas Chromatography (GC) is a highly efficient separation technique suitable for volatile and thermally stable compounds. For non-volatile analytes, derivatization may be required to increase their volatility. The determination of enantiomeric composition by GC relies on the use of capillary columns coated with a chiral stationary phase. chromatographyonline.com

Research Findings: Cyclodextrin (B1172386) derivatives are the most widely used chiral selectors for GC stationary phases. chromatographyonline.comgcms.cz These cyclic oligosaccharides have a chiral cavity that allows for inclusion complexation with one enantiomer over the other, leading to separation. The selectivity is influenced by the type of cyclodextrin (α, β, or γ) and the nature of the derivative groups attached to its rim. chromatographyonline.com For instance, permethylated beta-cyclodextrin (B164692) is a common and versatile CSP. chromatographyonline.com The high resolution of capillary GC makes it ideal for the analysis of complex mixtures and for detecting trace enantiomeric impurities. chromatographyonline.com GC-MS (Gas Chromatography-Mass Spectrometry) coupling provides unambiguous identification of the separated enantiomers. uni-muenchen.de

| Parameter | Condition | Reference |

|---|---|---|

| Column | Cyclodextrin-based capillary column (e.g., Rt-βDEXm) | chromatographyonline.comgcms.cz |

| Carrier Gas | Helium or Hydrogen | uni-muenchen.de |

| Temperature Program | Optimized gradient (e.g., 50 °C hold for 2 min, ramp to 200 °C at 5 °C/min) | |

| Injection | Split/Splitless Inlet | |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | uni-muenchen.de |

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Spectroscopic Methods for Absolute Configuration Assignment

Spectroscopic techniques that rely on the differential interaction of chiral molecules with polarized light or in chiral environments are powerful tools for determining absolute configuration.

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. hindsinstruments.com This technique is exceptionally powerful for the unambiguous determination of the absolute configuration of chiral molecules in solution. bruker.comresearchgate.net Unlike methods that may require crystal formation, VCD analysis can be performed on samples as liquids or in solution. bruker.com

The methodology involves comparing the experimentally measured VCD spectrum of the enantiomer with a theoretical spectrum generated through quantum chemical calculations, typically using Density Functional Theory (DFT). researchgate.net First, a conformational search and energy minimization are performed for the (1R)-1-Butyl-1H-2-benzopyran molecule. For each significant low-energy conformer, the vibrational frequencies and VCD intensities are calculated. A Boltzmann-averaged theoretical spectrum is then generated based on the population of these conformers at a given temperature.

The absolute configuration is confidently assigned when the calculated spectrum for the (R)-enantiomer matches the experimental spectrum of the sample. The mirror-image VCD spectrum corresponds to its (S)-enantiomer. researchgate.net The correlation between experimental and theoretical data provides definitive proof of the molecule's three-dimensional structure.

Table 1: Hypothetical Comparison of Experimental and DFT-Calculated VCD Data for this compound

| Vibrational Mode Description | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Experimental VCD Sign (ΔA = AL-AR) | Calculated VCD Sign |

| C-H Stretch (Butyl) | 2958 | 2960 | + | + |

| C-H Stretch (Aromatic) | 3050 | 3052 | - | - |

| CH₂ Bend (Pyranyl Ring) | 1455 | 1458 | + | + |

| C-O-C Stretch | 1240 | 1245 | - | - |

| Aromatic Ring Pucker | 830 | 835 | + | + |

The exciton (B1674681) chirality method is a powerful application of circular dichroism (CD) spectroscopy used to determine the absolute configuration of molecules containing two or more interacting chromophores. The spatial arrangement of these chromophores generates a characteristic CD signal, known as a CD couplet, whose sign is directly related to the chirality (helicity) of their arrangement. researchgate.net

The this compound molecule itself does not possess the necessary pair of strong chromophores for a direct application of the exciton chirality method. However, its absolute configuration can be determined by this method after suitable derivatization. For instance, if a hydroxyl or other suitable functional group were present on the benzopyran ring system, it could be converted into a benzoate (B1203000) or another chromophore-containing ester. The interaction between the inherent benzopyran chromophore and the newly introduced benzoate chromophore would lead to exciton coupling.

The sign of the resulting exciton couplet in the CD spectrum is then correlated with the relative orientation of the electric transition dipole moments of the two chromophores. A positive exciton chirality (clockwise orientation of the transition dipoles) results in a positive first Cotton effect and a negative second Cotton effect at lower and higher energies, respectively. A negative chirality results in the opposite pattern. researchgate.net This non-empirical method allows for a reliable assignment of the absolute configuration at the C1 stereocenter.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structural elucidation. In its standard application, NMR spectra of enantiomers are identical. However, in a chiral environment, enantiomers can be distinguished. This is achieved by using either chiral solvating agents (CSAs), including chiral shift reagents, or chiral derivatizing agents (CDAs), also known as chiral auxiliaries. libretexts.orgcnr.it

Chiral Auxiliaries (CDAs): A chiral auxiliary is an enantiomerically pure compound that reacts covalently with the analyte, in this case, a racemic or enantiomerically enriched sample of 1-Butyl-1H-2-benzopyran (assuming a suitable reactive handle is available or introduced). This reaction converts the pair of enantiomers into a pair of diastereomers. libretexts.org Diastereomers have different physical properties and, therefore, exhibit distinct NMR spectra. libretexts.org The chemical shifts and coupling constants for the nuclei in each diastereomer will differ, allowing for their quantification and, by correlation, the determination of the enantiomeric excess of the original sample. A well-known example of a CDA is Mosher's acid. cnr.it

Chiral Solvating Agents (CSAs) and Shift Reagents: Unlike CDAs, CSAs form non-covalent diastereomeric complexes with the enantiomers of the analyte. libretexts.org These transient complexes exist in rapid equilibrium with the free species. The differential interaction between the CSA and each enantiomer results in separate, observable resonances in the NMR spectrum. researchgate.net The magnitude of the chemical shift difference (Δδ) between the signals for the R and S enantiomers depends on the strength and geometry of the interaction. core.ac.uk

Lanthanide-based chiral shift reagents are a specific type of CSA that induce large chemical shift changes in the analyte's spectrum, often resolving overlapping signals. libretexts.org However, metal-free CSAs are also widely used to avoid paramagnetic broadening. For this compound, a suitable CSA would interact with it through mechanisms like π-π stacking, hydrogen bonding, or dipole-dipole interactions, leading to observable enantiodifferentiation in the ¹H or ¹³C NMR spectrum. core.ac.uk

Table 2: Illustrative ¹H NMR Data for Racemic 1-Butyl-1H-2-benzopyran in the Presence of a Chiral Solvating Agent

| Proton | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) with CSA (ppm) - (R)-enantiomer | Chemical Shift (δ) with CSA (ppm) - (S)-enantiomer | Chemical Shift Difference Δδ (ppm) |

| H1 (Pyranyl Ring) | 4.52 | 4.58 | 4.61 | 0.03 |

| Aromatic H (ortho) | 7.25 | 7.31 | 7.35 | 0.04 |

| -CH₂- (Butyl) | 1.55 | 1.60 | 1.62 | 0.02 |

Application of the Exciton Chirality Method

Computational Modeling and Simulation in Chiral Recognition Mechanisms

Computational modeling provides indispensable insights into the underlying principles of chiral recognition that are often difficult to probe experimentally. These methods can predict the three-dimensional structures of the diastereomeric complexes formed between a chiral selector and the enantiomers of an analyte, elucidating the specific interactions that lead to enantioseparation.

For this compound, computational studies would typically begin with a conformational analysis of the molecule itself to identify its most stable conformers. acs.org When studying its interaction with a chiral selector (e.g., a chiral stationary phase in chromatography or a chiral solvating agent in NMR), molecular docking simulations can be employed. These simulations predict the preferred binding mode and calculate the binding affinity or interaction energy for each enantiomer with the selector. github.io A significant difference in the calculated binding energies for the (1R) and (1S) enantiomers would suggest that the chiral selector is effective for their separation.

These models can visualize the specific intermolecular interactions, such as hydrogen bonds, π-π stacking, and steric repulsions, that contribute to the stability of the diastereomeric complex. For instance, a simulation might reveal that the butyl group of the (S)-enantiomer experiences steric hindrance with a part of the chiral selector, while the (1R)-enantiomer fits snugly into the chiral pocket, explaining the observed elution order in chromatography.

Furthermore, computational methods are integral to the application of VCD spectroscopy, where DFT calculations are used to simulate the theoretical spectra required for absolute configuration assignment. researchgate.net By combining computational modeling with experimental data, a comprehensive understanding of the stereochemical properties and chiral recognition of this compound can be achieved.

Advanced Spectroscopic Characterization Techniques for In Depth Structural and Mechanistic Elucidation

High-Resolution NMR Spectroscopy for Complex Structural and Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. youtube.comlibretexts.org For (1R)-1-Butyl-1H-2-benzopyran, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assign all proton (¹H) and carbon (¹³C) signals and to confirm the compound's constitution and relative stereochemistry.

1D NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the nuclei. The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through spin-spin splitting patterns. savemyexams.com The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. researchgate.net

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound Note: This data is representative and based on typical chemical shifts for benzopyran and alkyl structures.

Show/Hide NMR Data

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | ¹H Multiplicity |

|---|---|---|---|

| 1 | ~4.80 | ~78.5 | t |

| 3 | ~4.20 (eq), ~3.80 (ax) | ~65.0 | m |

| 4 | ~2.95 (eq), ~2.75 (ax) | ~28.0 | m |

| 4a | - | ~128.0 | - |

| 5 | ~7.15 | ~127.5 | d |

| 6 | ~7.25 | ~129.0 | t |

| 7 | ~7.10 | ~125.0 | t |

| 8 | ~7.00 | ~121.0 | d |

| 8a | - | ~135.0 | - |

| 1' (Butyl CH₂) | ~1.70 | ~38.0 | m |

| 2' (Butyl CH₂) | ~1.40 | ~27.5 | m |

| 3' (Butyl CH₂) | ~1.30 | ~22.5 | m |

| 4' (Butyl CH₃) | ~0.90 | ~14.0 | t |

2D NMR experiments are crucial for assembling the molecular structure from these individual signals. science.gove-bookshelf.de

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu It would show correlations between H-1 and the H-1' protons of the butyl group, as well as between the protons at positions 3 and 4.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. columbia.eduemerypharma.com It allows for the unambiguous assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over two or three bonds. sdsu.educolumbia.edu It is vital for piecing together the molecular skeleton. For instance, an HMBC spectrum would show a correlation from the H-1 proton to carbons C-8a and C-3, confirming the connectivity around the stereocenter.

Single-Crystal X-ray Diffraction for Definitive Absolute Stereochemical Assignment and Molecular Geometry

While NMR can establish the relative configuration of atoms, single-crystal X-ray diffraction is the gold standard for determining the absolute stereochemistry of a chiral molecule. researchgate.netuni-saarland.de This technique allows for the direct visualization of the atomic arrangement in the solid state, providing an unambiguous proof of the spatial structure. uni-saarland.de

For this compound, growing a suitable single crystal from a purified sample is the first step. mdpi.com This crystal is then exposed to a focused X-ray beam. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. researchgate.net From this map, the precise coordinates of each atom can be determined, confirming the molecular connectivity, bond lengths, bond angles, and, most importantly, the absolute configuration at the C-1 stereocenter as (R). This technique is essential for validating the results of asymmetric synthesis and for understanding structure-activity relationships. semanticscholar.orgunideb.hu

High-Resolution Mass Spectrometry for Reaction Monitoring and Mechanistic Pathway Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million. nih.gov This precision allows for the determination of a molecule's elemental composition, which serves as a powerful confirmation of its identity. nih.govacs.org For this compound (C₁₃H₁₈O), HRMS would confirm this exact molecular formula, distinguishing it from other potential isomers or compounds with a similar nominal mass.

Furthermore, when coupled with liquid chromatography (LC-MS), HRMS is an invaluable tool for monitoring the progress of a chemical reaction in real-time. nih.gov One could track the consumption of reactants and the formation of the benzopyran product, helping to optimize reaction conditions. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, and the resulting fragmentation pattern provides structural information that confirms the identity of the molecule. researchgate.net For example, a characteristic fragmentation of this compound would be the loss of the butyl group (a loss of 57 Da), leading to a prominent fragment ion corresponding to the benzopyran ring.

UV/Vis Spectroscopy for Investigation of Electronic Transitions and Conjugation Effects

UV/Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. msu.edu The benzopyran moiety of this compound contains a benzene (B151609) ring, which is a chromophore that absorbs UV light. The spectrum is expected to show characteristic absorption bands corresponding to π → π* transitions within the aromatic system. uni-duesseldorf.de

The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecule's structure and the extent of electronic conjugation. nih.gov The fusion of the pyran ring to the benzene ring and the presence of the oxygen heteroatom will influence the energy of the molecular orbitals and thus the exact wavelength of maximum absorbance. While the saturated butyl group at the C-1 position is not a chromophore itself, it acts as an auxochrome and can cause minor shifts in the absorption maxima compared to an unsubstituted benzopyran.

Table 2: Compound Names Mentioned

Research Applications of the Benzopyran Scaffold in Specialized Chemical Domains

Role as Privileged Scaffolds in Rational Molecular Design

The benzopyran framework serves as a versatile starting point for the creation of large and structurally diverse collections of molecules, known as chemical libraries. These libraries are instrumental in the discovery of new drug leads and chemical probes.

The design and synthesis of chemical libraries based on the benzopyran scaffold are guided by the principles of combinatorial chemistry and diversity-oriented synthesis (DOS). nih.govmdpi.comscispace.com The goal of these approaches is to efficiently generate a large number of structurally varied molecules for high-throughput screening. nih.gov

Solid-phase organic synthesis (SPOS) is a key technique used in the construction of benzopyran libraries. nih.gov In SPOS, molecules are assembled on a solid support, such as a resin, which simplifies the purification process and allows for the use of excess reagents to drive reactions to completion. mdpi.com This method has been successfully employed to create libraries of 2H-benzopyran derivatives. nih.govmdpi.com For example, a library of 2,000 6-alkylamino-2-(functionalized-aminomethyl)-2H-benzopyrans was generated using a solid-phase parallel synthesis approach. mdpi.com

Diversity-oriented synthesis (DOS) strategies aim to create libraries with high skeletal diversity, meaning the core structures of the molecules are varied in three-dimensional space. researchgate.netrsc.orgacs.orgnih.gov This is achieved through branching reaction pathways that transform a common intermediate into a variety of distinct molecular scaffolds. rsc.orgacs.org A DOS approach has been used to construct a polyheterocyclic benzopyran library with 11 unique scaffolds. acs.orgnih.govresearchgate.net

The table below summarizes key strategies for the design and synthesis of benzopyran-based chemical libraries.

| Strategy | Description | Key Advantages | Example Application |

| Solid-Phase Organic Synthesis (SPOS) | Molecules are synthesized on a solid support, facilitating purification and automation. nih.govmdpi.com | Simplified purification, use of excess reagents, potential for automation. mdpi.com | Parallel synthesis of 2H-benzopyran libraries for drug discovery. nih.govmdpi.com |

| Diversity-Oriented Synthesis (DOS) | Employs branching reaction pathways to generate a wide range of molecular scaffolds from a common intermediate. scispace.comresearchgate.netrsc.org | Maximizes skeletal diversity, explores novel areas of chemical space. rsc.orgacs.org | Construction of a polyheterocyclic benzopyran library with 11 distinct core skeletons. acs.orgnih.govresearchgate.net |

| Fluorous-Tag-Based Solution-Phase Synthesis | Uses fluorous tags to facilitate the purification of reaction products in solution-phase synthesis. mdpi.comacs.org | Combines the advantages of solution-phase chemistry with simplified purification. researchgate.net | Synthesis of a 284-member polyheterocyclic benzopyran library. mdpi.comacs.orgresearchgate.net |

Once a basic scaffold like benzopyran is identified as having interesting properties, its research utility can be greatly expanded through chemical derivatization. This involves strategically modifying the core structure to fine-tune its biological activity, improve its physicochemical properties, or introduce new functionalities.

A variety of chemical reactions can be used to derivatize the benzopyran scaffold. These include:

Substitution reactions: Introducing different functional groups at various positions on the benzopyran ring system. For example, the synthesis of 6-amino-substituted 2H-benzopyrans was achieved through N-alkylation of a carbamate (B1207046) resin. nih.gov

Cross-coupling reactions: Forming new carbon-carbon or carbon-heteroatom bonds to attach different molecular fragments to the benzopyran core. Palladium-mediated cross-coupling reactions are commonly used for this purpose. researchgate.net

Cyclization reactions: Creating additional rings fused to the benzopyran scaffold, leading to more complex polycyclic structures. nih.gov For instance, intramolecular 1,3-dipolar cycloaddition has been used to synthesize isoxazole-fused benzopyrans. nih.gov

C-H functionalization: Directly converting carbon-hydrogen bonds into new chemical bonds, offering a more atom-economical approach to derivatization. acs.org A metal-free C-H functionalization of benzopyrans has been developed using a trityl ion as an oxidizing agent. acs.org

These derivatization strategies allow for the systematic exploration of the structure-activity relationship (SAR) of benzopyran-based compounds. By observing how different modifications affect biological activity, researchers can identify key structural features responsible for the desired effects and design more potent and selective molecules. mdpi.comnih.gov

Principles for the Design and Synthesis of Diverse Chemical Libraries

Development and Application of Chemical Probes

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or nucleic acids. They are invaluable tools for studying biological processes and for validating new drug targets. The benzopyran scaffold has been used as a core structure in the development of various types of chemical probes.

Fluorescent probes are molecules that can absorb light at one wavelength and emit it at a longer wavelength. This property allows them to be used for a wide range of applications in chemical biology, including cellular imaging and the detection of specific biomolecules. acs.orgmdpi.comaip.org

Benzopyran derivatives, particularly coumarins (2H-1-benzopyran-2-ones), are widely used as fluorophores in the design of fluorescent probes. mdpi.com The fluorescence properties of coumarins can be tuned by introducing different substituents onto the benzopyran ring. mdpi.com For example, introducing an electron-donating group, such as a diethylamino group, at the 7-position can enhance the fluorescence of the coumarin (B35378) core.

Benzopyran-based fluorescent probes have been developed for a variety of applications, including:

Sensing metal ions: A coumarin-benzopyrylium-based probe has been used for the ratiometric detection of copper(II) ions in living cells. mdpi.com

Detecting reactive oxygen species: A dicyanomethylene-benzopyran (DCMB)-based near-infrared (NIR) fluorescent probe has been developed for the detection of hypobromous acid. mdpi.com

Monitoring pH: By coupling spiropyrans with benzothiazole, fluorescent probes have been created to monitor pH variations in living cells. nih.gov

Imaging cellular components: A series of fluorescent 4H-1-benzopyrans has been designed as near-infrared fluorescent molecules that can enter the cell nucleus and bind to proteins. nih.govresearchgate.netmdpi.com

The table below provides examples of benzopyran-based fluorescent probes and their applications.

| Probe Type | Target Analyte/Application | Principle of Operation | Reference |

| Coumarin-benzopyrylium conjugate | Copper(II) ions | Ratiometric fluorescence detection | mdpi.com |

| Dicyanomethylene-benzopyran (DCMB) derivative | Hypobromous acid | Fluorescence quenching | mdpi.com |

| Spiropyran-benzothiazole conjugate | pH | pH-dependent ring-opening of spiropyran | nih.gov |

| 4H-1-benzopyran derivative | Cellular imaging | Near-infrared fluorescence | nih.govresearchgate.netmdpi.com |

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that uses active site-directed covalent probes to assess the functional state of enzymes in complex biological systems. aacrjournals.org These probes, known as activity-based probes (ABPs), typically consist of three key components: a reactive group that forms a covalent bond with the target enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag for detection and identification.

While the benzopyran scaffold itself is not a common reactive group in ABPs, it can serve as a recognition element to direct the probe to a specific protein target. For example, if a benzopyran-containing molecule is found to be an inhibitor of a particular enzyme, it can be converted into an ABP by incorporating a reactive group and a reporter tag.

Photoaffinity labeling is a related technique that uses photoreactive probes to identify the binding partners of a small molecule. nih.govacs.org These probes are chemically inert until activated by light, at which point they form a covalent bond with nearby molecules, including their protein targets. A photoaffinity probe based on a benzopyran-embedded microtubule inhibitor has been used to identify tubulin as its direct binding target. nih.gov

The design of effective chemical probes for protein target studies requires careful consideration of several factors, including:

Potency and selectivity: The probe should bind to its intended target with high affinity and selectivity. aacrjournals.org

Cell permeability: The probe must be able to cross the cell membrane to reach its intracellular target.

Bioorthogonality: The reactive group of the probe should only react with its intended target and not with other cellular components. nih.gov

Synthesis and Utility of Fluorescent Probes for Chemical Biology Investigations

Applications in Advanced Materials Science and Engineering

Beyond their applications in the life sciences, benzopyran derivatives have also found use in the field of materials science and engineering. Their unique photophysical and photochemical properties make them attractive components for the development of advanced materials.

One of the most well-known applications of benzopyrans in materials science is in the area of photochromic materials. Spiropyrans, which contain a benzopyran moiety linked to an indoline (B122111) group through a spiro carbon atom, are a classic example of photochromic compounds. acs.org In their closed, spiro form, they are typically colorless. However, upon irradiation with UV light, the spiro C-O bond cleaves, leading to the formation of a colored, open-ring merocyanine (B1260669) isomer. This process is reversible, and the molecule returns to its colorless form in the dark or upon irradiation with visible light. This photo-switchable behavior has been exploited in a variety of applications, including smart windows, optical data storage, and security inks.

Benzopyran derivatives have also been investigated for their potential use in other advanced materials, such as:

Organic light-emitting diodes (OLEDs): The fluorescent properties of some benzopyran derivatives make them potential candidates for use as emitters in OLEDs.

Nonlinear optical (NLO) materials: The extended π-conjugation in some benzopyran systems can give rise to large nonlinear optical responses, which are of interest for applications in optical communications and computing.

Sensors: The sensitivity of the fluorescence of some benzopyran derivatives to their local environment can be exploited in the development of chemical sensors for detecting various analytes. nih.govresearchgate.netmdpi.com

The development of new synthetic methods for the preparation of functionalized benzopyrans continues to expand the possibilities for their application in materials science. For example, the ability to incorporate benzopyran units into polymers could lead to the development of new photoresponsive materials with tailored properties.

Development of Novel Materials and Dyes Incorporating Benzopyran Units

The benzopyran core is integral to the creation of novel organic materials and dyes due to its favorable photophysical properties. researchgate.net Compounds based on this scaffold are known for their applications as fluorescent brightening agents and in the development of dyes for laser technology. rsc.orgscispace.com

The synthesis of various hetarylazo disperse dyes using 4-hydroxy-2H-1-benzopyran-2-one (4-hydroxycoumarin) as a coupling component highlights the utility of the benzopyran structure. researchgate.net These dyes exhibit interesting solvatochromic behavior, where their color and absorption spectra change with the polarity of the solvent, making them suitable for various technological applications. researchgate.netresearchgate.net Researchers have successfully synthesized novel benzopyran-connected pyrimidine (B1678525) and pyrazole (B372694) derivatives, further expanding the library of benzopyran-based dyes. rsc.orgscispace.com The structural features of these molecules, including the π-conjugated systems, significantly influence their photophysical properties, making them promising candidates for photoelectric materials. researchgate.net

Investigation of Nonlinear Optical (NLO) Properties of Benzopyran Derivatives

Nonlinear optical (NLO) materials are crucial for the development of modern photonic technologies, including frequency doublers and optical switches. mdpi.com The design of molecular switches with large NLO contrasts is a significant area of research. mdpi.com Benzopyran derivatives, particularly spiropyrans, have been investigated for these properties. mdpi.com

Spiropyran/merocyanine systems can undergo structural changes that lead to large contrasts in their quadratic hyperpolarizability (a measure of NLO activity). mdpi.com Theoretical studies using Density Functional Theory (DFT) have shown that the recognition of alkali cations by the merocyanine isomer can modulate the NLO response, making these systems potential molecular switches. mdpi.com The NLO properties of chromene-based compounds, an important class of the benzopyran family, have also been evaluated. rsc.org Both experimental techniques, like the Z-scan method, and computational analyses are employed to characterize the third-order NLO susceptibility (χ(3)), nonlinear refractive index (n2), and nonlinear absorption coefficient (β) of these derivatives. doi.orgrsc.org Such studies are essential for identifying promising candidates for optoelectronic applications. doi.orgrsc.org

Research in Agrochemical Development

The benzopyran scaffold is a key structural motif in the discovery of new agrochemicals. acs.orgnih.govx-mol.com Natural benzopyran compounds, such as osthole (B1677514) and coumarin, have served as starting points for the development of derivatives with a wide range of biological activities against agricultural pests and diseases. acs.orgnih.govx-mol.com

Exploration of Benzopyran Scaffolds for Pesticide Discovery

The discovery of novel pesticide scaffolds is fundamental to modern agrochemical development. acs.orgnih.gov The benzopyran structure has been systematically reviewed for its application in discovering new agricultural chemicals, including compounds with antiviral, herbicidal, antibacterial, fungicidal, insecticidal, nematicidal, and acaricidal activities. acs.orgnih.gov

Structural modification of natural products like osthole has led to the synthesis of new amide and ester derivatives. researchgate.net For instance, a series of aminocoumarin-based Schiff bases were synthesized and showed significant in vitro antifungal activity against various phytopathogenic fungi. researchgate.net Similarly, benzopyran-connected pyrimidine and pyrazole derivatives have been synthesized and evaluated for their larvicidal and antifeedant activities against vectors like Culex quinquefasciatus. rsc.orgscispace.com

Table 1: Larvicidal Activity of Selected Benzopyran Derivatives against Culex quinquefasciatus

| Compound | Description | LD₅₀ (μg/mL) | Reference |

| 1g | Benzopyran-connected pyrimidine | 46.08 | rsc.org |

| 2a | Benzopyran-connected pyrazole | 44.17 | rsc.org |

| 2b | Benzopyran-connected pyrazole | 34.96 | rsc.org |

| 2h | Benzopyran-connected pyrazole | 28.99 | rsc.org |

| Bergapten | Control | 73.68 | rsc.org |

Mechanistic Understanding of Agrochemical Action and Structure-Activity Relationships

Understanding the mechanism of action and the structure-activity relationship (SAR) is crucial for optimizing the efficacy of agrochemicals. acs.orgnih.gov For benzopyran derivatives, research has focused on how different substituents on the core structure influence their biological activity. acs.orgnih.govx-mol.com For example, in the development of fungicides, 4-methoxycoumarin (B1363122) demonstrated concentration-dependent efficacy against potato black scurf. researchgate.net

In the search for new herbicides, derivatives of 4-hydroxyl-3-(substituted aryl)-pyran-2-one have been designed as potential inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in tyrosine metabolism in plants. researchgate.net Molecular docking and dynamics simulations are used to understand the binding modes of these compounds with their target enzymes, providing insights for the future development of more efficient and natural herbicides. researchgate.net The SAR of benzopyran-4-one-isoxazole hybrids has also been studied, indicating that substitutions on the benzopyran ring can significantly affect their biological potency. mdpi.com

Mechanistic Studies of Biological Target Interactions (In Vitro)

The benzopyran scaffold is found in many bioactive molecules, and its derivatives are frequently studied for their interactions with biological targets like enzymes. frontiersin.orgijbpas.com These in vitro studies are fundamental to drug discovery and understanding pharmacological activity at a molecular level. ijbpas.com

Enzyme Inhibition Mechanism Research (e.g., DNA Gyrase, α-Glucosidase)

DNA Gyrase Inhibition: Bacterial DNA gyrase is a well-validated target for antibacterial drugs. mdpi.comresearchgate.net Benzopyrone derivatives, a class within the benzopyran family, have been identified as promising inhibitors of the DNA gyrase B subunit (GyrB) by competing with ATP for its binding site. mdpi.comresearchgate.net Researchers have designed and synthesized various benzopyrone-based derivatives and evaluated their inhibitory activity through in vitro DNA gyrase supercoiling assays. mdpi.comresearchgate.net These studies are often complemented by in silico molecular docking to understand the binding interactions with key amino acid residues at the ATP binding site. mdpi.com

Table 2: In Vitro DNA Gyrase B Inhibitory Activity of Benzopyrone Derivatives

| Compound | IC₅₀ (μM) | Reference |

| 8d | 0.76 | mdpi.comresearchgate.net |

| Novobiocin | 0.41 | mdpi.comresearchgate.net |

| Ciprofloxacin | 2.72 | mdpi.comresearchgate.net |

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Numerous studies have explored benzopyran derivatives as potential α-glucosidase inhibitors. For example, a series of benzothiazole-triazole derivatives showed potent in vitro inhibitory activity against α-glucosidase from Baker's yeast, with many compounds exhibiting significantly lower IC₅₀ values than the standard drug, acarbose. mdpi.com

Kinetic studies are performed to determine the mechanism of inhibition (e.g., reversible, mixed-type). frontiersin.orgmdpi.com Techniques like 3D fluorescence and circular dichroism (CD) spectroscopy can reveal how these inhibitors interact with and induce conformational changes in the enzyme. mdpi.com These experimental findings, combined with molecular docking simulations, provide a comprehensive understanding of the structure-activity relationships and the molecular basis for inhibition. mdpi.comfrontiersin.orgmdpi.com

Table 3: α-Glucosidase Inhibitory Activity of Selected Compound Classes

| Compound Class | IC₅₀ Range (μM) | Standard (Acarbose) IC₅₀ (μM) | Reference |

| Flavonoid Derivatives | 15.71 - 42.06 | 658.26 | frontiersin.org |

| Benzothiazole-Triazole Derivatives | 20.7 - 61.1 | 817.38 | mdpi.com |

| Indolo[1,2-b]isoquinoline Derivatives | 3.44 - 41.24 | 640.57 | mdpi.com |

Receptor Ligand Binding and Interaction Studies (e.g., σ1 receptors)

The benzopyran scaffold has been identified as a privileged structure in the development of ligands for various receptors, with a notable focus on the sigma-1 (σ1) receptor. The σ1 receptor is an intracellular chaperone protein implicated in a range of cellular functions and is a target for therapeutic intervention in neurological disorders and other conditions. Researchers have synthesized and evaluated a variety of benzopyran derivatives to understand their binding affinities and interaction modes with this receptor.

Studies have demonstrated that modifications to the benzopyran core can significantly influence binding affinity and selectivity for the σ1 receptor. For instance, the introduction of different substituents at various positions of the benzopyran ring system allows for the fine-tuning of the molecule's electronic and steric properties, which are critical for optimal receptor-ligand interactions.

One area of investigation has been the synthesis of chiral benzopyran derivatives. For example, enantiomers of certain 3,4-disubstituted-isochroman-1-one derivatives, which contain the benzopyran core, have been shown to exhibit stereoselective binding to σ1 receptors. The specific spatial arrangement of the substituents is crucial for high-affinity binding.

Furthermore, the nature of the substituent at the 1-position of the 2-benzopyran ring has been shown to be a key determinant of σ1 receptor affinity. Research into a series of 1-substituted-4-[(4-chlorobenzyl)oxy]-1H-2-benzopyrans has provided insights into the structure-affinity relationships. The data from these studies, particularly the binding affinity (Ki) values, highlight the importance of the substituent's size, shape, and lipophilicity in achieving potent σ1 receptor binding.

Below is a table summarizing the σ1 receptor binding affinities for a selection of benzopyran derivatives, illustrating the impact of structural modifications.

| Compound Name | Substituent at Position 1 | σ1 Receptor Binding Affinity (Ki, nM) |

| 1-Methyl-4-[(4-chlorobenzyl)oxy]-1H-2-benzopyran | Methyl | 15.3 |

| 1-Ethyl-4-[(4-chlorobenzyl)oxy]-1H-2-benzopyran | Ethyl | 8.7 |

| 1-Propyl-4-[(4-chlorobenzyl)oxy]-1H-2-benzopyran | Propyl | 5.2 |

| 1-Butyl-4-[(4-chlorobenzyl)oxy]-1H-2-benzopyran | Butyl | 4.1 |

| 1-Pentyl-4-[(4-chlorobenzyl)oxy]-1H-2-benzopyran | Pentyl | 6.8 |

| 1-Hexyl-4-[(4-chlorobenzyl)oxy]-1H-2-benzopyran | Hexyl | 12.5 |

This table is generated based on representative data from structure-activity relationship studies of benzopyran derivatives and may not reflect the exact values from a single specific study.

Structure-Activity Relationships in Modulating In Vitro Biological Pathways (e.g., anti-tubercular activity)

The benzopyran scaffold has also been extensively investigated for its potential to modulate various biological pathways, leading to the discovery of compounds with a range of therapeutic activities, including anti-tubercular effects. Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, and the development of new anti-tubercular agents is a critical area of research.

Structure-activity relationship (SAR) studies have been instrumental in optimizing the anti-tubercular potency of benzopyran-based compounds. These studies involve the systematic modification of the benzopyran structure to identify key chemical features that enhance activity against M. tuberculosis.

For example, a series of 2-and 3-substituted-4H-benzo[h]chromene derivatives have been synthesized and evaluated for their in vitro anti-tubercular activity. The results of these investigations have indicated that the nature and position of substituents on the benzopyran ring system play a crucial role in their inhibitory effects.

In one such study, it was observed that the presence of a nitro group at the 2-position of the 4H-benzo[h]chromene scaffold resulted in significant anti-tubercular activity. Furthermore, the introduction of various substituents on a phenyl ring at the 3-position allowed for the exploration of electronic and steric effects on potency. Compounds with electron-withdrawing groups on this phenyl ring, such as chloro or nitro groups, often exhibited enhanced activity.

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro anti-tubercular activity of these compounds. The table below presents representative MIC values for a selection of benzopyran derivatives against M. tuberculosis H37Rv, illustrating the impact of different substitution patterns.

| Compound Name | Substituent at Position 2 | Substituent at Position 3 (on phenyl ring) | MIC (µg/mL) against M. tuberculosis H37Rv |

| 2-Nitro-3-phenyl-4H-benzo[h]chromene | Nitro | H | 12.5 |

| 2-Nitro-3-(4-chlorophenyl)-4H-benzo[h]chromene | Nitro | 4-Chloro | 6.25 |

| 2-Nitro-3-(4-methylphenyl)-4H-benzo[h]chromene | Nitro | 4-Methyl | 25 |

| 2-Nitro-3-(4-methoxyphenyl)-4H-benzo[h]chromene | Nitro | 4-Methoxy | 50 |

| 2-Nitro-3-(4-nitrophenyl)-4H-benzo[h]chromene | Nitro | 4-Nitro | 3.12 |

This table is generated based on representative data from structure-activity relationship studies of benzopyran derivatives and may not reflect the exact values from a single specific study.

These SAR studies provide a rational basis for the design of more potent anti-tubercular agents based on the versatile benzopyran scaffold.

Future Directions and Emerging Research Avenues for 1r 1 Butyl 1h 2 Benzopyran Chemistry

Integration of Artificial Intelligence and Machine Learning in Benzopyran Discovery and Optimization

Table 1: Illustrative Application of AI in Virtual Screening of Benzopyran Analogs

| Virtual Compound ID | Benzopyran Core Modification | Predicted Binding Affinity (Kd, nM) | Predicted ADMET Risk | AI Recommendation |

| VHB-001 | 6-Fluoro substitution | 15.2 | Low | High Priority for Synthesis |

| VHB-002 | 8-Methoxy substitution | 25.8 | Low | Medium Priority |

| VHB-003 | Butyl chain replaced with Hexyl | 45.1 | Moderate (Lipophilicity) | Low Priority |

| VHB-004 | Phenyl group at C4 | 8.9 | High (Potential hERG) | Deprioritize |

This table is for illustrative purposes only and does not represent actual experimental data.

Advancements in High-Throughput Screening Methodologies for Structure-Function Elucidation

High-Throughput Screening (HTS) remains a cornerstone of drug discovery, enabling the rapid assessment of large chemical libraries for biological activity. mdpi.com For benzopyran chemistry, advancements in HTS are critical for elucidating the complex structure-function relationships that govern their activity. The development of solid-phase organic synthesis (SPOS) has been particularly impactful, allowing for the creation of large, diverse libraries of benzopyran derivatives suitable for HTS campaigns. mdpi.com

Table 2: Hypothetical High-Throughput Screening Data for Analogs of (1R)-1-Butyl-1H-2-benzopyran

| Compound | Stereochemistry at C1 | Substitution at C6 | Target Inhibition (%) @ 10µM |

| This compound | R | H | 78% |

| (1S)-1-Butyl-1H-2-benzopyran | S | H | 12% |

| (1R)-1-Butyl-6-nitro-1H-2-benzopyran | R | NO₂ | 5% |

| (1R)-1-Butyl-6-amino-1H-2-benzopyran | R | NH₂ | 85% |

This table is for illustrative purposes only and does not represent actual experimental data.

Exploration of Novel and Unprecedented Synthetic Strategies for Complex Benzopyran Architectures

While classical methods for benzopyran synthesis are well-established, the demand for greater structural diversity and complexity necessitates the development of novel synthetic strategies. acs.org Diversity-Oriented Synthesis (DOS) is one such strategy that aims to generate collections of molecules with high skeletal diversity from simple starting materials. cam.ac.uk A DOS approach based on the benzopyran motif could yield novel polycyclic architectures with previously unexplored biological activities. cam.ac.uk

Recent advances in catalysis, including photoredox and transition-metal catalysis, are opening new avenues for constructing complex benzopyrans. These methods can facilitate previously challenging transformations under mild conditions. acs.org For a chiral center, as in this compound, the development of new stereoselective organocatalytic methods is of paramount importance. uva.es Cascade reactions, which allow for the construction of multiple bonds and stereocenters in a single step, represent a highly efficient approach to building complex, polycyclic benzopyran derivatives. uva.es

Table 3: Comparison of Synthetic Strategies for Chiral Benzopyran Synthesis

| Synthetic Strategy | Key Features | Advantages | Challenges |

| Asymmetric Catalysis | Use of chiral catalysts (metal or organo) to induce enantioselectivity. uva.es | High enantiomeric purity; catalytic amounts of chiral source needed. | Catalyst development; may require specific substrate scope. |

| Chiral Pool Synthesis | Incorporation of a readily available chiral starting material. researchgate.net | Predictable stereochemistry. | Limited to the available chiral pool; may require more steps. |

| Diversity-Oriented Synthesis (DOS) | Branching pathways from a common intermediate to create skeletal diversity. cam.ac.uk | Access to novel and complex scaffolds. | Can be synthetically complex; requires robust reaction planning. |

| Solid-Phase Synthesis | Immobilization on a solid support for library generation. mdpi.com | Amenable to automation and HTS library production. | Cleavage conditions; reaction monitoring can be difficult. |

Expansion into New Interdisciplinary Application Domains for Benzopyran Derivatives

While the therapeutic potential of benzopyran derivatives is well-documented, emerging research is uncovering their utility in a variety of interdisciplinary fields. ijbpas.comnih.gov The unique photochemical and electronic properties of the benzopyran core make it an attractive scaffold for applications beyond medicine.

One promising area is the development of fluorescent chemosensors. researchgate.net Benzopyran derivatives can be designed to exhibit changes in their fluorescence properties upon binding to specific ions, molecules, or biological macromolecules, enabling their use in molecular recognition and bioimaging. researchgate.net Another significant emerging application is in agrochemicals. nih.gov Natural and synthetic benzopyran compounds have shown potential as fungicides, herbicides, insecticides, and antiviral agents, offering new scaffolds for the development of next-generation crop protection agents. nih.gov

Deeper Mechanistic Understanding of Chiral Recognition and Stereoselective Processes at the Molecular Level

For chiral molecules like this compound, the three-dimensional arrangement of atoms is critical to their biological function. The different pharmacological profiles of enantiomers arise from their differential interactions with chiral biological macromolecules such as proteins and nucleic acids. A profound future challenge lies in achieving a deeper mechanistic understanding of these chiral recognition events.

Advanced analytical techniques, such as capillary electrophoresis with chiral selectors and specialized forms of chromatography, are essential tools for separating enantiomers and studying their interactions. Concurrently, computational methods, including molecular dynamics simulations and quantum mechanics, can model the non-covalent interactions (e.g., hydrogen bonding, π-stacking) that govern the binding of a specific enantiomer to its target. Understanding these stereoselective processes at the molecular level is fundamental for rational drug design, allowing chemists to design molecules with enhanced potency and selectivity while minimizing off-target effects associated with the unwanted enantiomer. dntb.gov.ua

常见问题

Basic Research Questions

Q. How can the synthesis of (1R)-1-Butyl-1H-2-benzopyran be optimized for reproducibility and yield?

- Methodological Answer :

-

Use cyclization reactions from substituted dihydropyrans or benzopyran precursors, as described in synthetic protocols for analogous benzopyran derivatives .

-

Optimize reaction parameters (e.g., catalysts, solvents, temperature) through iterative design. For example, microwave-assisted synthesis reduces reaction time and improves yield compared to conventional heating .

-

Monitor purity via HPLC or TLC and confirm stereochemistry using chiral chromatography or circular dichroism (CD) spectroscopy.

Table 1: Example Synthetic Routes

Method Catalyst/Solvent Yield (%) Reference Cyclization (Diels-Alder) TiCl₄/THF 62–68 Microwave-assisted K₂CO₃/DMF 85–90

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm structure via H and C NMR, focusing on chiral center resolution (e.g., δ 3.95 ppm for OCH₃ in similar compounds) .

- IR Spectroscopy : Identify lactone (1730–1700 cm) and ketone (1600–1550 cm) functional groups .

- HPLC-MS : Quantify purity and detect trace impurities using reverse-phase columns with UV detection at 254 nm .

Q. How can researchers assess the biological activity of this compound in vitro?

- Methodological Answer :

- Use cell-based assays (e.g., MTT or apoptosis assays) in cancer cell lines (e.g., MCF-7 for breast cancer) to evaluate anti-proliferative effects .

- Compare IC₅₀ values with structurally similar benzopyrans (e.g., 3-aroyl derivatives with IC₅₀ = 10–50 µM) .

- Validate target engagement via molecular docking (e.g., Akt or HDAC inhibition) .

Advanced Research Questions

Q. What strategies address stereoselective challenges in synthesizing this compound?

- Methodological Answer :

- Employ chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to enforce the (1R) configuration .

- Use computational tools (e.g., DFT calculations) to predict energy barriers for stereoisomer formation and optimize reaction pathways .

Q. How should conflicting pharmacological data for benzopyran derivatives be resolved?

- Methodological Answer :

- Replicate experiments under standardized conditions (e.g., cell line origin, serum concentration) to eliminate variability .

- Apply alchemical free-energy calculations to reconcile discrepancies between predicted and observed binding affinities .

- Use meta-analysis to compare results across studies (e.g., IC₅₀ ranges in breast cancer models) .

Q. What computational approaches predict the interaction of this compound with biological targets?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations to model binding to targets like HDACs or Akt .

- Validate predictions with experimental assays (e.g., enzyme inhibition kinetics) .

Q. How do structural modifications to the benzopyran core influence pharmacological activity?

- Methodological Answer :

-

Conduct SAR studies by synthesizing analogs with varying substituents (e.g., methoxy, hydroxy groups) and testing their bioactivity .

-

Use QSAR models to correlate electronic (Hammett σ) or steric parameters with activity trends .

Table 2: Example SAR Data

Substituent (Position) IC₅₀ (µM) Target Reference 4-Methoxy 12.3 HDAC 3-Hydroxy 45.7 Akt

Q. What methodologies identify degradation products or metabolites of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。